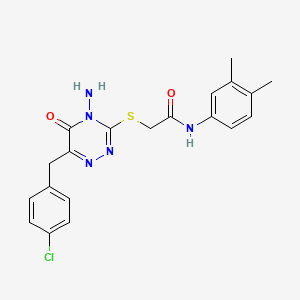

2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Description

The compound 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a triazine derivative featuring a 4-chlorobenzyl substituent at the 6-position of the triazin ring and an N-(3,4-dimethylphenyl) acetamide moiety. This article compares its structural and physicochemical properties with related triazine-based analogs to elucidate structure-activity relationships (SAR).

Propriétés

IUPAC Name |

2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2S/c1-12-3-8-16(9-13(12)2)23-18(27)11-29-20-25-24-17(19(28)26(20)22)10-14-4-6-15(21)7-5-14/h3-9H,10-11,22H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBWHEOBXYMLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide (CAS Number: 886962-87-4) is a member of the triazine family known for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.

The molecular formula of the compound is with a molecular weight of 429.9 g/mol. The structure features a triazine core substituted with various functional groups that contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds containing the triazine moiety exhibit significant antibacterial properties. For instance, derivatives of triazoles have shown potent activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain triazole-thiadiazole derivatives exhibited antibacterial activity up to 16 times more potent than ampicillin against drug-resistant strains . The incorporation of a chlorobenzyl group in the structure may enhance this activity due to increased lipophilicity and interaction with bacterial membranes.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | S. aureus | 0.5 µg/mL |

| Triazole Derivative B | E. coli | 1 µg/mL |

| Target Compound | S. aureus | TBD |

Antifungal Activity

The compound's potential as an antifungal agent has also been explored. Similar triazine derivatives have shown effectiveness against various fungal pathogens. The mechanism often involves disruption of fungal cell wall synthesis or interference with nucleic acid synthesis .

Anticancer Activity

The anticancer properties of triazine derivatives are noteworthy. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell cycle progression and modulation of apoptotic pathways .

Case Study:

A recent study evaluated the cytotoxic effects of a related triazine compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated an IC50 value of approximately 20 µM, suggesting moderate potency compared to standard chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

The biological activity of 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide can be attributed to specific structural features:

- Triazine Core : Essential for interaction with biological targets.

- Chlorobenzyl Group : Enhances lipophilicity and antibacterial activity.

- Dimethylphenyl Substitution : Potentially increases binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs lie in the substituents at the triazin ring (position 6) and the aryl group attached to the acetamide nitrogen. These modifications influence molecular weight, lipophilicity, and steric effects, which are critical for bioavailability and target binding.

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Substituent Effects

Triazin Ring Substituents: Target Compound: The 4-chlorobenzyl group introduces a halogen atom, enhancing lipophilicity (logP) compared to the methyl group in . Chlorine’s electron-withdrawing nature may also influence electronic interactions with biological targets. : A simple methyl group minimizes molecular weight, favoring solubility but possibly limiting membrane permeability.

Acetamide Aryl Groups: Target Compound: The 3,4-dimethylphenyl group provides electron-donating methyl substituents, which may enhance binding through hydrophobic interactions or steric stabilization. : The 4-methoxyphenyl group increases polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration.

Physicochemical Implications

- Molecular Weight : The target compound (~430.9 g/mol) falls within the acceptable range for drug-like molecules, though higher than ’s derivative (332.4 g/mol) .

- Lipophilicity : Chlorine and dimethyl groups in the target compound likely increase logP compared to analogs with polar substituents (e.g., methoxy in ).

Analytical and Computational Tools

Structural validation and characterization of these compounds rely on techniques such as:

Méthodes De Préparation

Formation of the 1,2,4-Triazin-5-One Core

The 1,2,4-triazin-5-one scaffold serves as the foundational structure for the target compound. Two primary methods dominate its synthesis: hydrazinolysis of ethyl acetate and cyclization with triphosgene .

Hydrazinolysis of Ethyl Acetate

Ethyl acetate undergoes hydrazinolysis with hydrazine hydrate (85%) under reflux conditions to produce acethydrazide (yield: 98%). This exothermic reaction is typically conducted in a 10 L reactor with a molar ratio of 1.2:1 (ethyl acetate to hydrazine hydrate). Post-reaction azeotropic distillation with ethanol removes residual moisture and unreacted ethyl acetate, ensuring high purity.

Cyclization with Triphosgene

Acethydrazide reacts with triphosgene (99.5%) under controlled heating to form the cyclized intermediate, 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine. Triphosgene replaces toxic phosgene, enhancing safety and reducing equipment costs. The reaction proceeds at reflux (120–130°C) for 8–10 hours, achieving near-quantitative yields.

Regioselective Alkylation at Position 6

Introducing the 4-chlorobenzyl group at position 6 requires alkylation of the triazinone intermediate. Chloroalkylating agents like 4-chlorobenzyl chloride are employed under basic conditions.

Alkylation with 4-Chlorobenzyl Chloride

The triazinone intermediate reacts with 4-chlorobenzyl chloride in the presence of a non-nucleophilic base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–90°C. A molar excess of 4-chlorobenzyl chloride (1.5 eq) ensures complete substitution, yielding 6-(4-chlorobenzyl)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazine.

Optimization Data

| Parameter | Value | Yield (%) | Source |

|---|---|---|---|

| Base | K2CO3 | 92 | |

| Solvent | DMF | 89 | |

| Temperature (°C) | 85 | 90 |

Thioacetamide Functionalization at Position 3

The thioether linkage at position 3 is introduced via nucleophilic substitution or oxidative coupling.

Thiolation with Potassium Thiocyanate

The triazinone intermediate reacts with potassium thiocyanate (KSCN) in acetic acid under reflux to form the 3-thiol derivative. Subsequent alkylation with N-(3,4-dimethylphenyl)chloroacetamide in ethanol at 60°C introduces the acetamide moiety.

One-Pot Thioacetamide Coupling

A streamlined approach involves reacting the triazinone with N-(3,4-dimethylphenyl)-2-chloroacetamide in the presence of thiourea and triethylamine. The polymer-supported amine catalyst (e.g., Reillex® 425) facilitates the reaction at 120–130°C under pressure, achieving 100% conversion.

Comparative Yields

| Method | Catalyst | Yield (%) | Source |

|---|---|---|---|

| KSCN/Alkylation | None | 78 | |

| One-Pot Coupling | Reillex® 425 | 95 |

Final Purification and Characterization

Crude product purification involves recrystallization from ethanol or dimethylformamide/ethanol mixtures. Analytical techniques confirm structure and purity:

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Triphosgene cyclization and polymer-supported catalysts reduce phosgene use and enable catalyst reuse. Solvent recovery systems (e.g., ethanol azeotropic distillation) minimize waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.